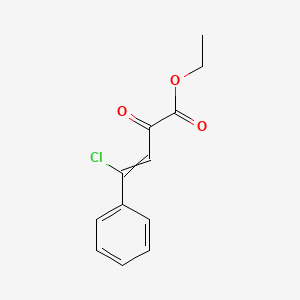
L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- is a complex peptide composed of multiple amino acids, including L-cysteine, L-alanine, and L-arginine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- typically involves the stepwise coupling of the constituent amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can efficiently assemble the peptide chain. The use of protective groups to prevent unwanted side reactions is crucial during the synthesis. After the synthesis, the peptide is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and wound healing.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the peptide can interact with enzymes and receptors, modulating their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alanyl-L-cysteine
- L-Cysteinyl-L-alanine
- L-Arginyl-L-alanine
Uniqueness
L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple functional groups, such as thiol and guanidine, allows for diverse chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
286380-06-1 |
|---|---|
Molekularformel |
C18H34N8O6S2 |
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C18H34N8O6S2/c1-8(23-15(29)10(19)6-33)13(27)25-11(4-3-5-22-18(20)21)16(30)24-9(2)14(28)26-12(7-34)17(31)32/h8-12,33-34H,3-7,19H2,1-2H3,(H,23,29)(H,24,30)(H,25,27)(H,26,28)(H,31,32)(H4,20,21,22)/t8-,9-,10-,11-,12-/m0/s1 |
InChI-Schlüssel |
XLMYPJJOVVFKOR-HTFCKZLJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




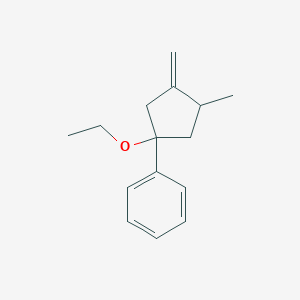
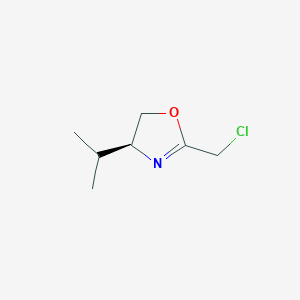
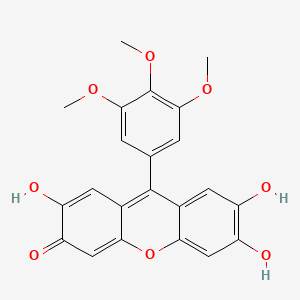
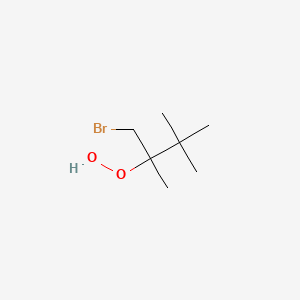
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
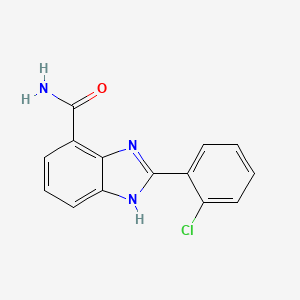
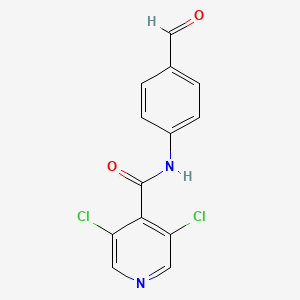
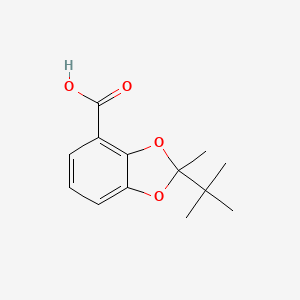
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
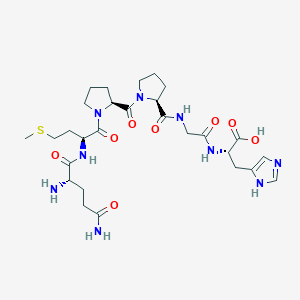
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
